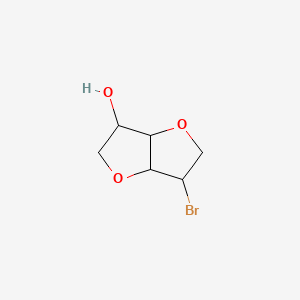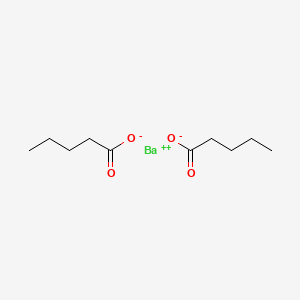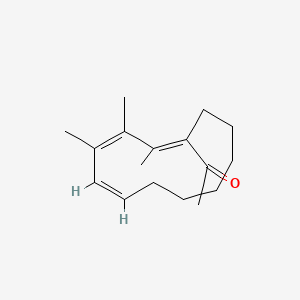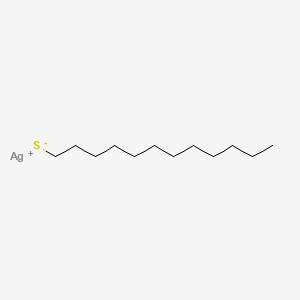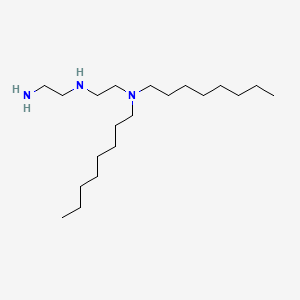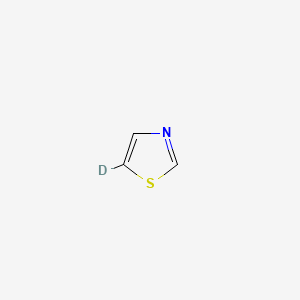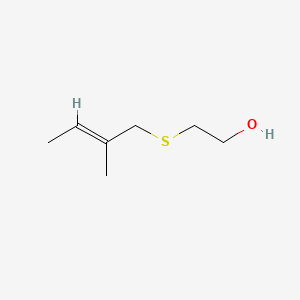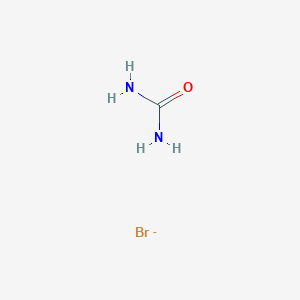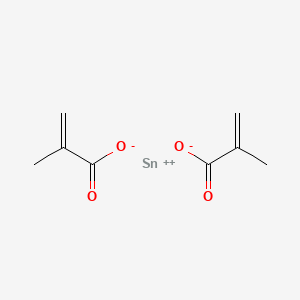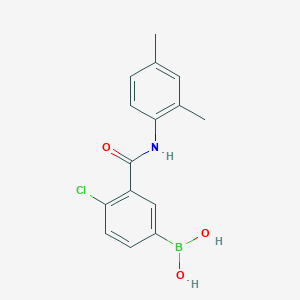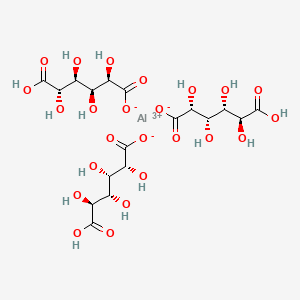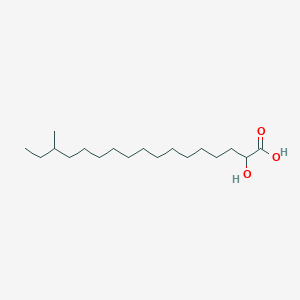
2-Hydroxy-15-methylheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-15-methylheptadecanoic acid is a branched-chain fatty acid with a hydroxyl group at the second carbon and a methyl group at the fifteenth carbon. This compound is a long-chain fatty acid and is known for its unique structural properties that make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-15-methylheptadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 15-methylheptadecanoic acid using specific catalysts and reaction conditions. The process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like transition metal complexes.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, hydrolysis, and purification through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-15-methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-15-methylheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-15-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
15-Methylheptadecanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyheptadecanoic acid: Similar structure but without the methyl group at the fifteenth carbon.
3-Hydroxy-16-methylheptadecanoic acid: Another hydroxylated fatty acid with a different position of the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-15-methylheptadecanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
122751-78-4 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
2-hydroxy-15-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(19)18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |
Clave InChI |
GOTJUJHDFGSMOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


